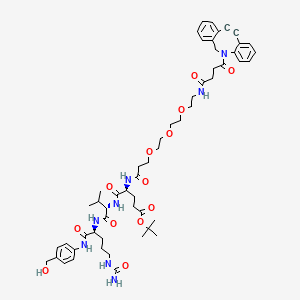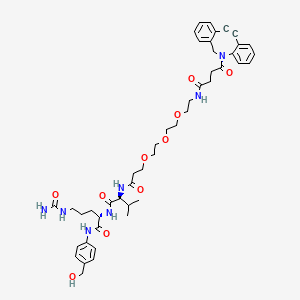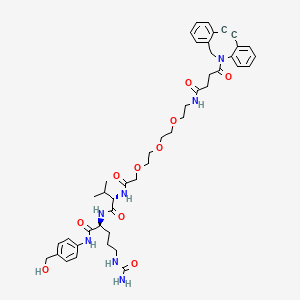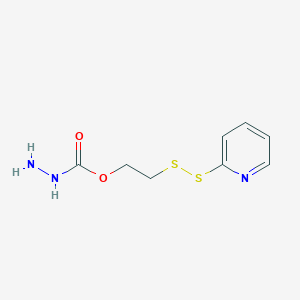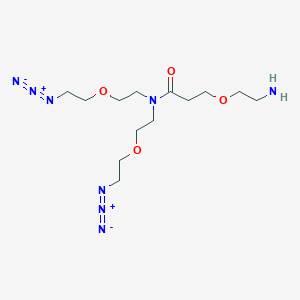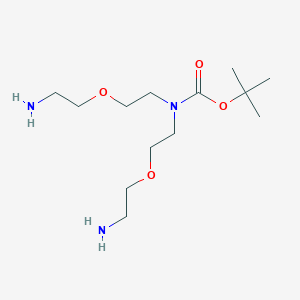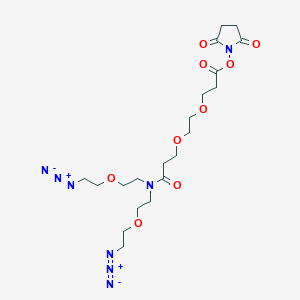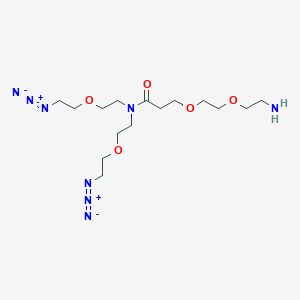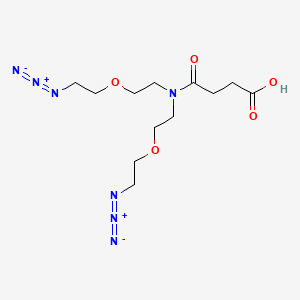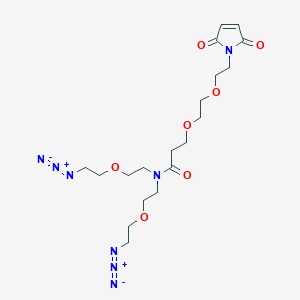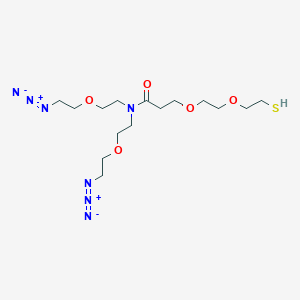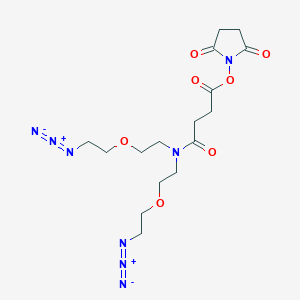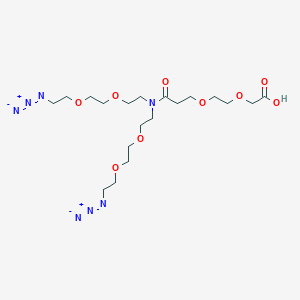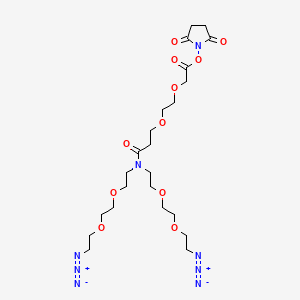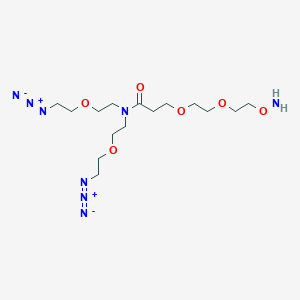
N,N-Bis(PEG1-azide)-N-amido-PEG2-oxyamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis(PEG1-azide)-N-amido-PEG2-oxyamine: is a compound that features polyethylene glycol (PEG) linkers with azide and oxyamine functional groups. This compound is often used in bioconjugation and click chemistry due to its ability to form stable linkages with various biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(PEG1-azide)-N-amido-PEG2-oxyamine typically involves the following steps:
PEG Functionalization: The initial step involves the functionalization of PEG with azide groups. This can be achieved through the reaction of PEG with azido compounds under suitable conditions.
Amidation: The next step involves the amidation of the PEG-azide intermediate with an amine-containing PEG derivative to form the N-amido linkage.
Oxyamine Introduction: Finally, the oxyamine group is introduced through a reaction with a suitable oxyamine reagent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Functionalization: Large-scale functionalization of PEG with azide groups using industrial reactors.
Continuous Amidation: Continuous flow reactors are used for the amidation step to ensure high yield and purity.
Oxyamine Addition: The final step involves the addition of the oxyamine group using automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(PEG1-azide)-N-amido-PEG2-oxyamine undergoes several types of chemical reactions:
Click Chemistry: The azide groups participate in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form stable triazole linkages.
Substitution Reactions: The oxyamine group can undergo substitution reactions with electrophiles to form various derivatives.
Common Reagents and Conditions
CuAAC Reactions: Copper(I) catalysts are commonly used in click chemistry reactions involving the azide groups.
Substitution Reactions: Electrophilic reagents such as alkyl halides are used in substitution reactions with the oxyamine group.
Major Products
Triazole Derivatives: Formed from click chemistry reactions.
Substituted Oxyamines: Formed from substitution reactions with electrophiles.
Scientific Research Applications
N,N-Bis(PEG1-azide)-N-amido-PEG2-oxyamine has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through click chemistry and bioconjugation techniques.
Biology: Employed in the labeling and tracking of biomolecules in biological systems.
Medicine: Utilized in drug delivery systems and the development of targeted therapies.
Industry: Applied in the production of advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of N,N-Bis(PEG1-azide)-N-amido-PEG2-oxyamine involves:
Azide Group: The azide groups participate in click chemistry reactions to form stable triazole linkages with alkyne-containing molecules.
Oxyamine Group: The oxyamine group can react with electrophiles to form stable covalent bonds, facilitating the conjugation of various biomolecules.
Comparison with Similar Compounds
Similar Compounds
N,N-Bis(PEG1-azide)-N-amido-PEG2-thiol: Similar structure but with a thiol group instead of an oxyamine group.
N,N-Bis(PEG1-azide)-N-amido-PEG1-amine: Similar structure but with an amine group instead of an oxyamine group.
Uniqueness
N,N-Bis(PEG1-azide)-N-amido-PEG2-oxyamine is unique due to its combination of azide and oxyamine functional groups, which allows for versatile bioconjugation and click chemistry applications. The presence of both functional groups enables the compound to participate in a wider range of chemical reactions compared to similar compounds with only one type of functional group.
Properties
IUPAC Name |
3-[2-(2-aminooxyethoxy)ethoxy]-N,N-bis[2-(2-azidoethoxy)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N8O6/c16-21-19-2-7-26-9-4-23(5-10-27-8-3-20-22-17)15(24)1-6-25-11-12-28-13-14-29-18/h1-14,18H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRHKQDKMHVNFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCON)C(=O)N(CCOCCN=[N+]=[N-])CCOCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N8O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
